

# Application Notes and Protocols for ERAP1-IN-2

## Cell-Based Assays

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### Compound of Interest

Compound Name: ERAP1-IN-2

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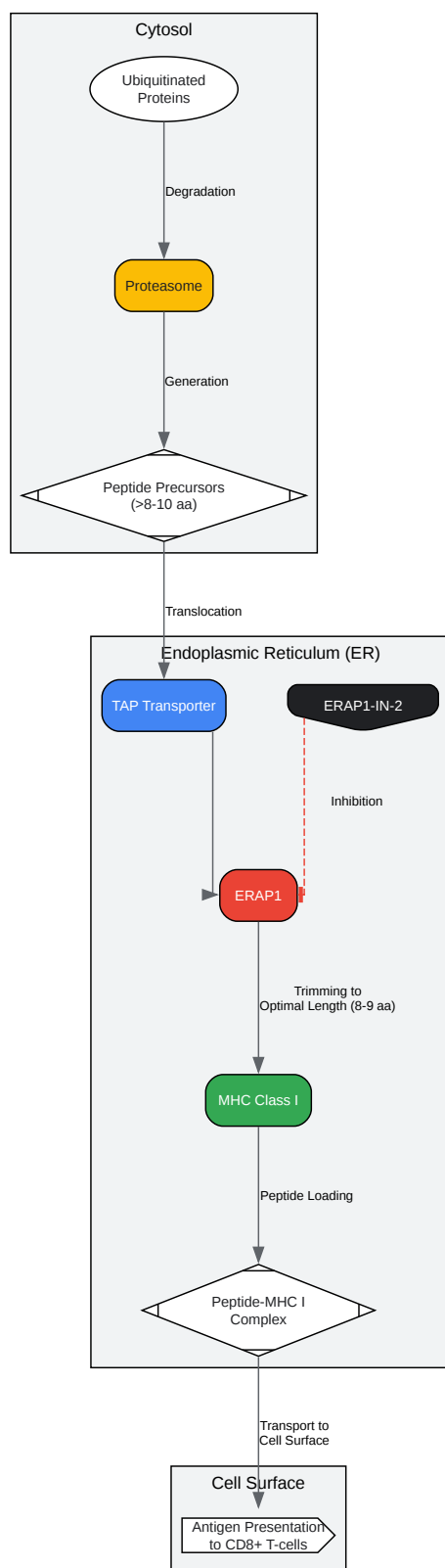
## Introduction

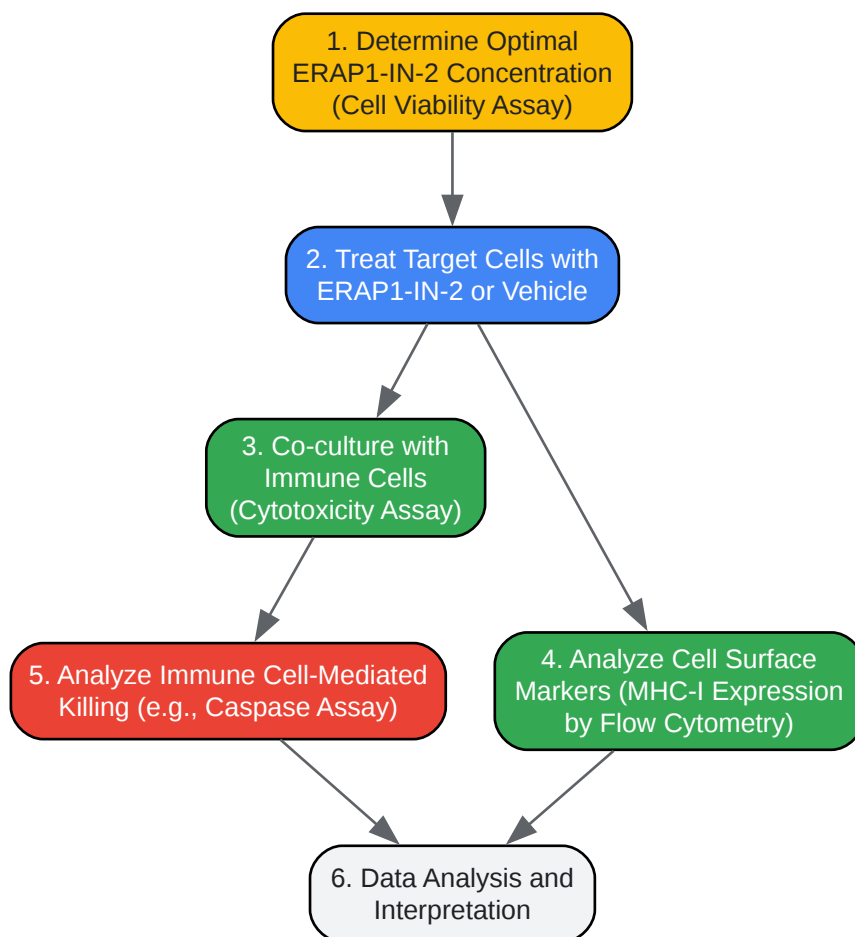
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway.<sup>[1][2][3]</sup> Located in the endoplasmic reticulum, ERAP1 trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.<sup>[1][2][3]</sup> These peptide-MHC I complexes are then presented on the cell surface for surveillance by CD8+ T cells.<sup>[1][4]</sup> ERAP1's role is complex; it can either generate antigenic epitopes or destroy them by over-trimming.<sup>[1]</sup> This dual function makes ERAP1 a compelling target for therapeutic intervention in oncology and autoimmune diseases.<sup>[1][4]</sup>

ERAP1 inhibitors, such as **ERAP1-IN-2**, offer a promising strategy to modulate the immunopeptidome, the repertoire of peptides presented by MHC class I molecules. By inhibiting ERAP1, it is possible to alter the landscape of presented antigens, potentially revealing novel tumor neoantigens and enhancing the anti-tumor immune response.<sup>[5][6]</sup> These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of ERAP1 inhibitors like **ERAP1-IN-2**.

## Signaling Pathway

The following diagram illustrates the role of ERAP1 in the MHC class I antigen presentation pathway and the point of intervention for an inhibitor like **ERAP1-IN-2**.





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